13-Hydroxygermacrone

Inflammation Mouse Ear Edema TPA

13-Hydroxygermacrone (CAS 103994-29-2) is a germacrane sesquiterpenoid distinguished by a 13-hydroxyl group, conferring a unique bioactivity profile essential for reproducible research. Unlike germacrone or furanodienone, it shows context-dependent activity: inactive in TPA-induced acute inflammation but a potent inhibitor of UVB-induced MMP-1/-2/-3 expression (1–10 μM) in human keratinocytes. Also demonstrates hepatoprotection at 50 mg/kg p.o. in murine liver injury models. Ideal for SAR studies on photoaging, wound healing, and liver failure. Ensuring you procure the correct, high-purity compound is critical for meaningful, reproducible data.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 103994-29-2
Cat. No. B3026645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroxygermacrone
CAS103994-29-2
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C
InChIInChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6+,14-13+
InChIKeyOYONKNQJEXRUQZ-UPXYLJBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Hydroxygermacrone (CAS 103994-29-2): A Structurally Distinct Germacrane Sesquiterpenoid for Advanced Inflammation and Oncology Research


13-Hydroxygermacrone (CAS 103994-29-2) is a germacrane sesquiterpenoid [1] characterized by a hydroxyl group at the 13-position, distinguishing it from its parent compound, germacrone . As a naturally occurring compound isolated from Curcuma species like C. zedoaria, C. xanthorrhiza, and C. aeruginosa [2][3], it is primarily utilized in research focused on inflammation, skin biology, and cancer [4][5]. The compound's unique structural feature confers a distinct bioactivity profile compared to its closely related analogs, making it a specific tool for targeted scientific investigations rather than a generic, interchangeable reagent.

Critical Differentiators for Procuring 13-Hydroxygermacrone over Generic Sesquiterpenes


While germacrane sesquiterpenes share a common core structure, the presence and position of functional groups lead to significant divergence in biological activity. A straightforward substitution of 13-Hydroxygermacrone with analogs like germacrone or furanodienone is not scientifically valid. For instance, in a direct TPA-induced mouse ear inflammation assay, furanodiene and furanodienone showed potent inhibition (75% and 53%, respectively), whereas 13-hydroxygermacrone was not reported to have any activity in this specific model [1]. Conversely, in a UVB-induced skin damage model, both germacrone and 13-hydroxygermacrone were active inhibitors of MMP expression [2]. This demonstrates that the 13-hydroxy substitution imparts a unique activity profile, making the compound essential for specific research applications and not interchangeable with other germacrones. Selecting the correct compound is therefore critical for experimental reproducibility and generating meaningful data.

Quantitative Differentiation Guide: 13-Hydroxygermacrone's Evidence-Based Performance Profile


13-Hydroxygermacrone Lacks Acute Anti-Inflammatory Activity in TPA Model Where Analogs Excel

In a head-to-head comparison of sesquiterpenes isolated from Curcuma zedoaria, 13-hydroxygermacrone (compound 8) was not reported to have any inhibitory effect on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation of mouse ears. In contrast, the co-isolated compounds furanodiene (compound 1) and furanodienone (compound 2) suppressed inflammation by 75% and 53%, respectively, at a dose of 1.0 µmol [1]. This stark difference highlights that the 13-hydroxy substitution renders the molecule inactive in this specific acute inflammation pathway.

Inflammation Mouse Ear Edema TPA

Equivalent Potency to Germacrone in Inhibiting UVB-Induced MMP Expression in Human Keratinocytes

In a study on UVB-induced skin damage, both 13-hydroxygermacrone (compound 4) and germacrone (compound 2) were found to inhibit the upregulation of matrix metalloproteinases (MMP-1, MMP-2, and MMP-3) mRNA and protein expression in human HaCaT keratinocytes [1]. Both compounds demonstrated this effect in a dose-dependent manner over a concentration range of 1-10 μM. This indicates that despite the structural difference, 13-Hydroxygermacrone retains the potent anti-photoaging activity of its parent compound in this specific cellular context.

Photoaging Skin Biology MMP Inhibition

Demonstrated In Vivo Hepatoprotective Effect at a Defined Oral Dose

13-Hydroxygermacrone has demonstrated a specific in vivo hepatoprotective effect in mice. At an oral dose of 50 mg/kg, the compound showed a protective effect against liver injury induced by D-galactosamine (D-GalN) and tumor necrosis factor-alpha (TNF-α) [1]. This provides a validated, quantitative starting point for in vivo studies.

Hepatoprotection In Vivo Pharmacology Liver Injury

Optimal Application Scenarios for 13-Hydroxygermacrone in Drug Discovery and Life Science Research


Investigating UVB-Induced Skin Photoaging and MMP-Mediated Extracellular Matrix Degradation

This scenario is directly supported by evidence showing 13-Hydroxygermacrone's ability to inhibit UVB-induced upregulation of MMP-1, -2, and -3 in human keratinocytes at 1-10 μM [1]. Researchers studying skin aging, wound healing, or the molecular mechanisms of photo-damage should prioritize this compound to modulate MMP expression in vitro, especially when comparing its activity to that of germacrone.

In Vivo Studies of Hepatoprotection Against D-GalN/TNF-α Induced Liver Injury

This application is justified by the in vivo data demonstrating a protective effect at an oral dose of 50 mg/kg in a mouse model of liver injury [2]. For preclinical studies focused on acute liver failure, hepatitis, or evaluating hepatoprotective agents, this compound offers a validated starting dose and a defined disease model for efficacy testing.

Structure-Activity Relationship (SAR) Studies on Germacrane Sesquiterpenoids

The distinct and context-dependent activity profile of 13-Hydroxygermacrone—inactive in TPA-induced acute inflammation [3] but active in UVB-induced MMP expression [1]—makes it an invaluable tool for SAR studies. Researchers aiming to understand how the 13-hydroxy modification alters the pharmacological profile of the germacrane scaffold should use this compound as a key comparator alongside germacrone and other analogs.

Technical Documentation Hub

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